molecular formula C20H14N2 B182638 4-[(E)-2-quinolin-4-ylethenyl]quinoline CAS No. 5428-66-0

4-[(E)-2-quinolin-4-ylethenyl]quinoline

Cat. No. B182638
CAS RN: 5428-66-0
M. Wt: 282.3 g/mol
InChI Key: CZRZWBZZWIQLOK-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(E)-2-quinolin-4-ylethenyl]quinoline, also known as Q-VD-OPh, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of caspase activity and has been shown to have a variety of biochemical and physiological effects. In

Mechanism Of Action

4-[(E)-2-quinolin-4-ylethenyl]quinoline acts as a competitive inhibitor of caspase activity by binding to the active site of the enzyme. It blocks the cleavage of caspase substrates, preventing the activation of downstream apoptotic pathways. 4-[(E)-2-quinolin-4-ylethenyl]quinoline has been shown to be a reversible inhibitor, with its inhibitory effect being dependent on the concentration of the inhibitor and the substrate.

Biochemical And Physiological Effects

4-[(E)-2-quinolin-4-ylethenyl]quinoline has a variety of biochemical and physiological effects. It has been shown to prevent apoptosis in a variety of cell types, including neurons, cardiomyocytes, and cancer cells. 4-[(E)-2-quinolin-4-ylethenyl]quinoline has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, 4-[(E)-2-quinolin-4-ylethenyl]quinoline has been shown to protect against ischemia-reperfusion injury in the heart and brain.

Advantages And Limitations For Lab Experiments

4-[(E)-2-quinolin-4-ylethenyl]quinoline is a potent and selective inhibitor of caspase activity, making it a valuable tool for studying the role of caspases in cellular processes. Its reversible inhibitory effect allows for the modulation of caspase activity in a controlled manner. However, 4-[(E)-2-quinolin-4-ylethenyl]quinoline has limitations in terms of its specificity, as it has been shown to inhibit other proteases in addition to caspases. In addition, 4-[(E)-2-quinolin-4-ylethenyl]quinoline has a short half-life in vivo, which limits its use in animal studies.

Future Directions

There are several future directions for 4-[(E)-2-quinolin-4-ylethenyl]quinoline research. One area of interest is the development of 4-[(E)-2-quinolin-4-ylethenyl]quinoline analogs with improved specificity and pharmacokinetic properties. Another area of interest is the use of 4-[(E)-2-quinolin-4-ylethenyl]quinoline in combination with other inhibitors or chemotherapeutic agents to enhance their efficacy. Finally, the role of 4-[(E)-2-quinolin-4-ylethenyl]quinoline in other cellular processes, such as autophagy and necroptosis, warrants further investigation.

Synthesis Methods

The synthesis of 4-[(E)-2-quinolin-4-ylethenyl]quinoline involves the reaction of 4-quinolinecarboxaldehyde with 4-chloroaniline to form 4-(4-chlorophenyl)quinoline-2-carbaldehyde. This intermediate is then reacted with 2-(quinolin-4-yl)ethanol in the presence of a base to form 4-[(E)-2-quinolin-4-ylethenyl]quinoline. The synthesis of 4-[(E)-2-quinolin-4-ylethenyl]quinoline is a multi-step process that requires careful attention to detail and purification techniques to obtain a pure product.

Scientific Research Applications

4-[(E)-2-quinolin-4-ylethenyl]quinoline has been widely used in scientific research as a caspase inhibitor. Caspases are a family of cysteine proteases that play a critical role in apoptosis, inflammation, and other cellular processes. 4-[(E)-2-quinolin-4-ylethenyl]quinoline has been shown to inhibit caspase-3, -8, and -9 activity, thereby preventing apoptosis in a variety of cell types. 4-[(E)-2-quinolin-4-ylethenyl]quinoline has also been shown to have anti-inflammatory effects by inhibiting caspase-1 activity and reducing the production of pro-inflammatory cytokines.

properties

CAS RN

5428-66-0

Product Name

4-[(E)-2-quinolin-4-ylethenyl]quinoline

Molecular Formula

C20H14N2

Molecular Weight

282.3 g/mol

IUPAC Name

4-[(E)-2-quinolin-4-ylethenyl]quinoline

InChI

InChI=1S/C20H14N2/c1-3-7-19-17(5-1)15(11-13-21-19)9-10-16-12-14-22-20-8-4-2-6-18(16)20/h1-14H/b10-9+

InChI Key

CZRZWBZZWIQLOK-MDZDMXLPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC=N2)/C=C/C3=CC=NC4=CC=CC=C34

SMILES

C1=CC=C2C(=C1)C(=CC=N2)C=CC3=CC=NC4=CC=CC=C34

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C=CC3=CC=NC4=CC=CC=C34

Origin of Product

United States

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